1-ethyl-3-(1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
(5-amino-1-ethylpyrazol-3-yl)-pyrazol-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-2-13-8(10)6-7(12-13)9(15)14-5-3-4-11-14/h3-6H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPBTSZRMWZAQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)N2C=CC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-(1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine typically involves the reaction of ethyl hydrazine with 1H-pyrazole-1-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-(1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of pyrazole-3-carboxylic acid derivatives.
Reduction: Formation of pyrazole-3-amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with a pyrazole scaffold exhibit notable anticancer properties. For instance, studies have demonstrated that 1-ethyl-3-(1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine has shown effectiveness against various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
These compounds can inhibit cell proliferation and induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .
Antimicrobial Properties
The compound is also being investigated for its antimicrobial activities. A series of pyrazole derivatives have been synthesized and screened for their in vitro antimicrobial effects. The results indicated significant antibacterial and antifungal activities against various pathogens, suggesting potential applications in treating infectious diseases .
Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory properties of pyrazole derivatives. Compounds similar to 1-ethyl-3-(1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine have been shown to exhibit significant anti-inflammatory activity in animal models, which may be attributed to their ability to inhibit key enzymes involved in the inflammatory process .
Mechanism of Action
The mechanism of action of 1-ethyl-3-(1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their biological functions. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects at Position 3
The 3-position of the pyrazol-5-amine core significantly influences inhibitory potency. Evidence from thrombin inhibitors demonstrates:
- 3-Pyridyl substituent (24e) : IC₅₀ = 16 nM .
- 3-Phenyl substituent (24g) : IC₅₀ = 419 nM (26-fold less potent than 24e) .
- 3-Cyclohexyl substituent (24i) : IC₅₀ > 5 µM (inactive) .
The target compound’s 3-position pyrazole-carbonyl group may enhance binding through hydrogen bonding or dipole interactions, akin to the electron-rich pyridyl group in 24e.
Table 1: Impact of 3-Position Substituents on Thrombin Inhibition
| Compound | 3-Substituent | IC₅₀ (nM) | Potency vs. 24g | Source |
|---|---|---|---|---|
| 24e | Pyridyl | 16 | 26x higher | |
| 24g | Phenyl | 419 | Baseline | |
| Target Compound | Pyrazole-carbonyl | N/A | Hypothetical | N/A |
Substituent Effects at Position 1
Position 1 modifications influence metabolic stability and steric bulk:
- 1-Ethyl group (Target Compound) : Likely improves metabolic stability compared to bulky groups (e.g., tert-butyl in 25h–25n ). Ethyl may reduce steric hindrance, enhancing target binding.
- 1-Phenyl group (CAS 1131-18-6) : Simpler analog with antiproliferative activity (IC₅₀ = 16.6–19.3 µg/mL in MCF-7 cells) . The phenyl group may increase hydrophobicity but limit solubility.
Table 2: Position 1 Substituent Comparisons
Structural and Computational Insights
- Tautomerism and NMR Properties : DFT studies on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine reveal tautomerism and chemical shifts influenced by substituents . The target compound’s pyrazole-carbonyl may stabilize specific tautomers, affecting reactivity.
- Synthetic Feasibility : Microwave-assisted synthesis improves yields (81–92% vs. 65–76% conventional) for pyrazol-5-amine derivatives , suggesting viable routes for the target compound.
Biological Activity
1-Ethyl-3-(1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article focuses on the biological activity of this specific compound, highlighting its mechanisms of action, synthesis, and relevant research findings.
The synthesis of 1-ethyl-3-(1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. A common method includes the condensation of hydrazine with a carbonyl compound followed by functionalization to achieve the desired structure. The compound can be characterized by its molecular formula and has various functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activities of 1-ethyl-3-(1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine can be summarized as follows:
The mechanism of action for 1-ethyl-3-(1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulating receptor functions. For instance, it has been noted to inhibit cell proliferation through apoptotic pathways, impacting signaling cascades like ERK phosphorylation and NF-kB signaling .
Case Studies and Research Findings
Recent studies have highlighted the potential of pyrazole derivatives in cancer treatment. For example:
- Anticancer Activity : A study demonstrated that compounds similar to 1-ethyl-3-(1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine showed significant inhibition of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell proliferation in vitro. The results indicated that these compounds could effectively target multiple pathways involved in tumor growth .
- Anti-inflammatory Effects : Research indicated that pyrazole derivatives could serve as selective COX-2 inhibitors, showing superior anti-inflammatory activity compared to traditional NSAIDs like celecoxib .
- Antimicrobial Properties : Other studies have reported that pyrazole-based compounds exhibit antimicrobial activities against various pathogens, making them candidates for further development in infectious disease management .
Q & A
Q. How to address low yields in multi-step syntheses of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
